molecular formula C18H15ClN2O2 B2494207 N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 300377-64-4

N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2494207
CAS RN: 300377-64-4
M. Wt: 326.78
InChI Key: FWYSCQIJGIRKDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For instance, compounds with related structures have been synthesized through reactions involving starting materials like 4-chlorobenzenamine, leading to yields up to 88% under specific conditions such as reaction temperatures around 78℃ and times up to 8 hours (Kan, 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals extensive intramolecular hydrogen bonds stabilizing their structures. For example, derivatives of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide exhibit stabilization through intramolecular hydrogen bonds, with different derivatives showing varied molecular packing due to the presence or absence of intermolecular hydrogen bonds (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of oxazole derivatives often include the conversion of esters to carboxylic acids and carboxamides, demonstrating the reactive versatility of the oxazole ring. These reactions can lead to the formation of N-alkyl-oxazole-4-carboxamides, showcasing the compound's ability to undergo various chemical transformations (Ozaki et al., 1983).

Physical Properties Analysis

Physical properties of related compounds, such as aromatic polyamides containing benzoxazole groups, highlight the influence of the oxazole ring on material properties. These polymers exhibit high glass transition temperatures above 300°C and good mechanical strength, suggesting that this compound may also possess notable physical properties (Marcos‐Fernández et al., 2001).

Chemical Properties Analysis

The chemical properties of oxazole derivatives can be quite diverse, depending on their specific substituents and structural modifications. For example, the synthesis and characterization of oxazole compounds with variations in the oxazole ring have shown a range of chemical behaviors, including inhibitory activity on blood platelet aggregation, highlighting the potential for diverse chemical functionality (Ozaki et al., 1983).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: The synthesis of various derivatives of oxazole-4-carboxylic acid, including similar compounds to N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, has been explored. These derivatives have been shown to inhibit blood platelet aggregation, suggesting potential therapeutic applications (Ozaki et al., 1983).

Biological Activities

  • Neuroprotective Properties

    Arylisoxazole‐chromenone carboxamides, related to the compound , have been designed and synthesized. These compounds show potential for treating Alzheimer's disease by inhibiting cholinesterase, offering neuroprotection, and chelating metal ions (Saeedi et al., 2020).

  • Antimicrobial Agents

    Several derivatives of oxazole-4-carboxamide have been synthesized and shown to possess antimicrobial properties. The compound under discussion could potentially share these properties, making it relevant in the development of new antimicrobial agents (Desai et al., 2007).

Pharmacological Applications

  • Potential Anti-inflammatory Effects

    Related compounds to this compound have been studied for their anti-inflammatory properties. These studies suggest a potential role for this compound in the development of new anti-inflammatory drugs (Torres et al., 1999).

  • Investigation in Neuroinflammation

    In the context of neuroinflammation, related compounds have been used in PET imaging to study the translocator protein, indicating a potential application in neuroscientific research and diagnostics (Ikawa et al., 2017).

properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-16(18(22)20-11-13-7-3-2-4-8-13)17(21-23-12)14-9-5-6-10-15(14)19/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSCQIJGIRKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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